![molecular formula C11H7NO6 B582198 5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole CAS No. 1304134-67-5](/img/no-structure.png)
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole is an organic compound with the molecular formula C11H7NO6 It is characterized by the presence of a nitrofuran moiety linked to a benzodioxole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole typically involves the reaction of 5-nitro-2-furaldehyde with 1,3-benzodioxole in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-[(5-amino-2-furanyl)oxy]-1,3-benzodioxole.
Substitution: Halogenated derivatives of the furan ring.
Applications De Recherche Scientifique
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The compound may target specific enzymes or proteins, disrupting their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furaldehyde: Shares the nitrofuran moiety but lacks the benzodioxole structure.
1,3-Benzodioxole: Lacks the nitrofuran moiety but shares the benzodioxole structure.
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Uniqueness
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole is unique due to the combination of the nitrofuran and benzodioxole moieties, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1304134-67-5 |
|---|---|
Formule moléculaire |
C11H7NO6 |
Poids moléculaire |
249.178 |
Nom IUPAC |
5-(5-nitrofuran-2-yl)oxy-1,3-benzodioxole |
InChI |
InChI=1S/C11H7NO6/c13-12(14)10-3-4-11(18-10)17-7-1-2-8-9(5-7)16-6-15-8/h1-5H,6H2 |
Clé InChI |
NNENVZWSKGJDSS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(O3)[N+](=O)[O-] |
Synonymes |
5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


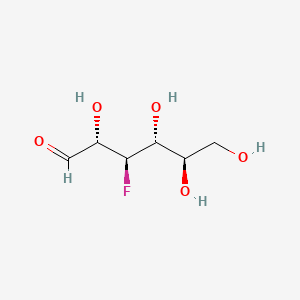
methanone](/img/structure/B582118.png)
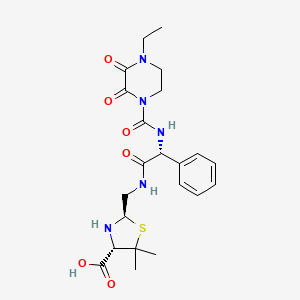
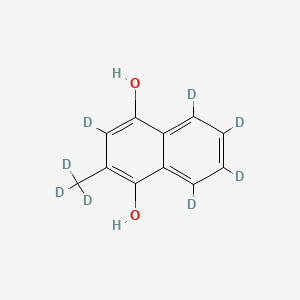
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)

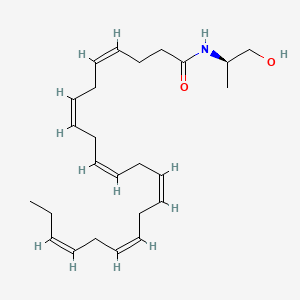
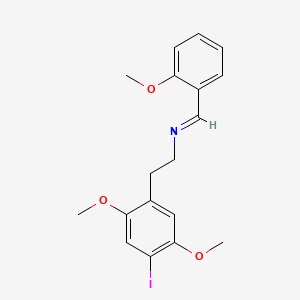
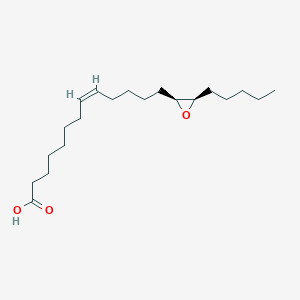

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
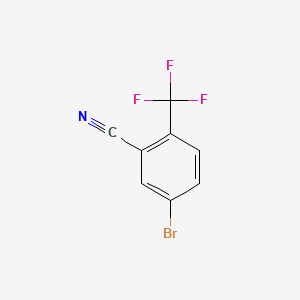
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
